molecular formula C22H13ClF2N2OS B2896367 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide CAS No. 338396-97-7

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide

Cat. No.: B2896367
CAS No.: 338396-97-7
M. Wt: 426.87
InChI Key: DCGASMGZOQKPCB-UHFFFAOYSA-N
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Description

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable oxidizing agent to form the thiazole ring. The final step involves the coupling of the thiazole derivative with 2,4-difluoroaniline under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets this compound apart is its unique combination of substituents, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N2OS/c23-17-4-2-1-3-16(17)20-12-29-22(27-20)14-7-5-13(6-8-14)21(28)26-19-10-9-15(24)11-18(19)25/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGASMGZOQKPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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